Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Cephalosporin impurity profiling LC-MS identification Process-related substance

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7, molecular formula C₈H₈N₂O₄S, molecular weight 228.23 g/mol) is a thiazole-glyoxylate ester bearing an N-formyl protecting group on the 2-amino position. The compound is registered under REACH as an active intermediate with the regulatory designation 'intermediate use only'.

Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
CAS No. 64987-03-7
Cat. No. B048816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate
CAS64987-03-7
Synonyms2-(Formylamino)-α-oxo-4-thiazoleacetic Acid Ethyl Ester
Molecular FormulaC8H8N2O4S
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CSC(=N1)NC=O
InChIInChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11)
InChIKeyNTACMHVXGGGRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7) – Identity, Class, and Registered Intermediate Status


Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7, molecular formula C₈H₈N₂O₄S, molecular weight 228.23 g/mol) is a thiazole-glyoxylate ester bearing an N-formyl protecting group on the 2-amino position [1]. The compound is registered under REACH as an active intermediate with the regulatory designation 'intermediate use only' [2]. It is most commonly encountered as an intermediate formed during the synthesis of Cefixime Ethyl Ester Sodium Salt (C242830), an ester impurity of the third-generation cephalosporin antibiotic cefixime . Commercially available material typically carries a certified purity of 95–97% (HPLC) .

Why Closest Analogs of CAS 64987-03-7 Cannot Be Freely Substituted in Cephalosporin Intermediate Chemistry


Substituting the formamido-protected ethyl ester with its closest structural analogs—the free 2-amino derivative (CAS 64987-08-2), the free carboxylic acid (CAS 64987-06-0), or the methyl ester (CAS 64987-18-4)—introduces orthogonal but functionally distinct reactivity that directly affects the synthetic pathway to downstream cephalosporin impurities and active pharmaceutical ingredients. The N-formyl group is not merely a blocking group; its presence or absence dictates whether the molecule functions as a protected building block ready for selective deprotection or as a prematurely reactive nucleophile that can participate in undesired side reactions such as premature acylation of the cephem nucleus . The ethyl ester moiety, relative to the methyl ester, alters the electrophilicity of the α-ketoester carbonyl and influences both solubility in aprotic solvents such as THF and the rate of subsequent oximation steps required for installing the syn-alkoxyimino side chain characteristic of third-generation cephalosporins [1]. Consequently, the interchange of any one of these structural features without deliberate process re-optimisation leads to divergent impurity profiles, altered reaction kinetics, and potential failure of downstream pharmacopoeial purity specifications [2].

Differentiation Evidence for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Versus Aminothiazole and Ester Analogs


Molecular Weight Determination by LC-MS for Intermediate Identity Confirmation in Cefixime Impurity Synthesis

The monoisotopic molecular mass of the target compound measured by high-resolution mass spectrometry is 228.0207 Da ([M+H]⁺ = 229.0280), corresponding to the molecular formula C₈H₈N₂O₄S. This differs from the closest amino analog, ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (CAS 64987-08-2, monoisotopic mass 200.0256 Da, [M+H]⁺ = 201.0330), by a mass increment of +28 Da attributable to the formyl (CHO) substituent . This mass difference enables unambiguous discrimination of the protected intermediate from the free amine in reaction monitoring by LC-MS, a critical parameter when tracking the progression of formamide installation and subsequent deprotection steps in cefixime impurity synthesis .

Cephalosporin impurity profiling LC-MS identification Process-related substance

Reverse-Phase HPLC Retention (LogP) Differentiation for Purity Method Selectivity

The measured LogP value of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is 0.229, as determined on a Newcrom R1 mixed-mode reversed-phase column using acetonitrile/water/phosphoric acid mobile phase [1]. By contrast, the less lipophilic free carboxylic acid analog, 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid (CAS 64987-06-0), exhibits a calculated LogP of -0.48 [2]. This retention difference of approximately 0.7 log units translates to a substantial shift in reversed-phase retention time, enabling baseline chromatographic separation critical for quantitative impurity determination in drug substance release testing where the ester and free acid must be independently quantified [3].

HPLC method validation LogP Reversed-phase chromatography

Melting Point as a Lot-to-Lot Consistency Marker for Intermediate Quality Control

The melting point of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is reported as 232–234°C (with decomposition), as verified by a multi-kilogram synthesis yielding product with mp 232–233°C (decomp.) . The unprotected amino analog melts at 150–152°C, a difference of approximately +82°C . The methyl ester analog (CAS 64987-18-4, C₇H₆N₂O₄S, MW 214.20) exhibits a lower melting range of 178–181°C . The high melting point of the target compound, likely driven by intermolecular hydrogen bonding from the formamido NH donor, provides a sharp thermal transition that serves as a readily accessible identity and purity indicator suitable for incoming raw material verification without requiring sophisticated instrumentation.

Melting point Identity testing Intermediate quality control

Protected vs. Unprotected Amino Group: Differential Synthetic Utility in Cefixime vs. Ceftazidime Intermediate Pathways

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate carries a formyl protecting group on the thiazole 2-amino position, and its primary documented synthetic role is in the preparation of Cefixime Ethyl Ester Sodium Salt (C242830), an ester impurity of cefixime, where the formamido group remains intact through the glyoxylate ester oximation step and is ultimately incorporated as a reaction byproduct . In contrast, the unprotected amino analog ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (CAS 64987-08-2) serves as the direct precursor for the active acyl side chain of ceftazidime and cefixime APIs, where the free 2-amino group is the primary nucleophilic handle for acylation of the 7-aminocephem nucleus . The protected formamido compound thus occupies a distinct and narrower synthetic niche—it is the direct building block for a specific process impurity rather than for the active drug substance—making it uniquely valuable for impurity reference standard preparation and forced degradation studies, applications where the unprotected amine would be chemically unsuitable [1].

Protecting group strategy Cephalosporin synthesis N-formyl deprotection

REACH Registration Status Confirming Intermediate-Only Regulatory Designation

Under EU REACH, this compound is registered as an active intermediate with the explicit designation 'Intermediate use only' under joint submission (EC 265-299-4, registration dossier active as of 20 May 2021) [1]. This regulatory classification imposes a legally binding restriction that the compound must be strictly controlled and cannot be placed on the market for general consumer or end-use applications; it must be consumed on-site or transported under strictly controlled conditions for onward chemical transformation [2]. In comparison, structurally related thiazole building blocks without this intermediate designation may have broader permitted uses but lack the documented regulatory acceptance for integration into GMP-compliant pharmaceutical intermediate supply chains where the 'intermediate use only' status provides a defined quality and safety framework [3].

REACH registration Regulatory status Intermediate use only

Procurement-Driven Application Scenarios for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7)


Cefixime Ethyl Ester (EP Impurity F) Reference Standard Synthesis

When a pharmaceutical analytical laboratory or GMP manufacturer requires a certified reference standard of Cefixime Ethyl Ester Sodium Salt (EP Impurity F) for HPLC method validation and routine system suitability testing, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is the chemically appropriate starting material. The formamido-protected thiazole is employed in a selective oximation‑deprotection sequence that directly yields the desired impurity without contamination from the free amine pathway. The 28-Da mass shift relative to the amino analog enables real-time LC-MS reaction monitoring , and the LogP of 0.229 ensures satisfactory reversed-phase retention for tracking reaction progress and final product purity [1]. This compound cannot be substituted with the unprotected amine building block in this application, as the free NH₂ group would introduce additional reactive sites incompatible with the impurity synthetic scheme .

Forced Degradation Studies of Cefixime Drug Product

Regulatory submissions for cefixime drug products under ICH Q1A(R2) require the generation and characterisation of ester-type degradation impurities. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate provides a structurally authentic precursor for synthesising these defined impurities with known stereochemistry and validated purity . Its REACH 'Intermediate use only' registration status provides a documented regulatory envelope suitable for inclusion in a Type II drug master file or CEP dossier [1]. The high melting point (232–234°C) allows simple incoming identity verification before use in stability-indicating method development . Use of the methyl ester analog instead would produce a different impurity (methyl ester rather than ethyl ester), which is not recognised as the specified impurity in the EP or USP cefixime monographs and could lead to regulatory rejection of the impurity qualification package [2].

Process Development and Scale-Up for Cephalosporin Intermediates

Chemical process R&D groups scaling up the synthesis of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives for ceftazidime or cefixime API production require the formamido-protected building block as an analytical marker to distinguish between desired and undesired reaction pathways . The protected intermediate can be spiked into reaction streams as a retention time marker for HPLC method development, where its distinctive retention (LogP = 0.229) and characteristic mass spectrum (M+H 229.0280) provide unambiguous identification orthogonal to the amino analogs that dominate the process stream [1]. When working with Chinese-sourced intermediates, referencing the compound as EFTG (CAS 64987-03-7) within the product catalogue of major cephalosporin intermediate manufacturers (e.g., Zhejiang Huafang Pharmaceutical Co.) ensures procurement of the correct, fully protected form rather than the deprotected or incorrect ester variants .

Incoming Quality Control Identity Verification via Melting Point

For finished pharmaceutical manufacturers and contract research organisations that receive this compound as a raw material or reagent, the 82°C melting point differential between the formamido-protected ethyl ester (232–234°C) and the free amino analog (150–152°C) provides a straightforward, compendial-adjacent identity test that can be performed with standard laboratory apparatus without requiring complex spectroscopic equipment . A batch of the target compound that exhibits a melting point shift toward 150–152°C is diagnostically indicative of partial formyl deprotection or incorrect supply of the amino compound, enabling rapid rejection before the material enters GMP processing [1]. This simple thermal test complements certificate-of-analysis data and strengthens the quality assurance framework within multi-source intermediate procurement scenarios .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.